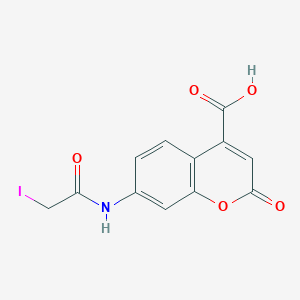

7-Iodoacetamidocoumarin-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVOJISWTFRDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399216 | |

| Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284679-24-9 | |

| Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Iodoacetamidocoumarin-4-carboxylic Acid

This guide provides a comprehensive overview of a robust synthetic pathway for 7-iodoacetamidocoumarin-4-carboxylic acid, a valuable fluorescent probe for studying protein structure and function. The synthesis is presented in three major stages, commencing with the formation of the coumarin core, followed by the introduction of the key amino functionality, and culminating in the iodoacetylation to yield the final product. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting.

Introduction

This compound is a bifunctional molecule that combines the fluorescent properties of the coumarin scaffold with a reactive iodoacetamide group. The coumarin core provides a sensitive fluorophore, while the iodoacetamide moiety allows for covalent labeling of thiol groups, primarily the sulfhydryl group of cysteine residues in proteins. This makes it an invaluable tool for researchers in biochemistry, cell biology, and drug discovery for applications such as protein tracking, conformational change analysis, and inhibitor screening.

This document will detail a logical and efficient three-step synthesis of this compound, providing not only the protocols but also the scientific rationale behind the chosen methodologies.

Overall Synthesis Pathway

The synthesis of this compound can be strategically divided into three key transformations:

-

Pechmann Condensation: Formation of the coumarin core to yield 7-hydroxycoumarin-4-acetic acid.

-

Buchwald-Hartwig Amination: Conversion of the 7-hydroxy group to a 7-amino group to produce 7-aminocoumarin-4-carboxylic acid.

-

Iodoacetylation: Acylation of the 7-amino group to afford the final product, this compound.

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of 7-Hydroxycoumarin-4-acetic Acid via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester or a carboxylic acid containing a β-carbonyl group, under acidic conditions.[1][2][3][4][5] In this initial step, resorcinol is reacted with citric acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the coumarin ring system.

The reaction proceeds through an initial esterification or acylation of the phenol, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic lactone that defines the coumarin scaffold. The choice of resorcinol as the phenolic starting material directly leads to the desired 7-hydroxy substitution pattern.

Experimental Protocol

-

Reaction Setup: In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to below 10 °C.

-

Addition of Reactants: To a separate flask, add 7.4 g of resorcinol and 8.8 g of citric acid.

-

Reaction Execution: Slowly and with continuous stirring, add the resorcinol and citric acid mixture portion-wise to the cold sulfuric acid. Ensure the temperature of the reaction mixture does not exceed 20 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The mixture will gradually darken.

-

Work-up and Isolation: Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 7-hydroxycoumarin-4-acetic acid.

Data Presentation: Reagents and Conditions for Step 1

| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 7.4 g | Phenolic Substrate |

| Citric Acid | C₆H₈O₇ | 192.12 | 8.8 g | β-Ketoacid Precursor |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 30 mL | Catalyst & Solvent |

| Reaction Temperature | - | - | < 20 °C initially, then RT | Controlled Reaction |

| Reaction Time | - | - | 18-24 hours | Completion of Reaction |

digraph "Pechmann_Condensation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Resorcinol [label="Resorcinol"]; CitricAcid [label="Citric Acid"]; H2SO4 [label="H₂SO₄", shape=plaintext]; Product [label="7-Hydroxycoumarin-\n4-acetic acid"];

Resorcinol -> H2SO4; CitricAcid -> H2SO4; H2SO4 -> Product [label="Pechmann\nCondensation"]; }

Caption: Pechmann condensation of resorcinol and citric acid.

Part 2: Synthesis of 7-Aminocoumarin-4-carboxylic Acid via Buchwald-Hartwig Amination

The conversion of the 7-hydroxy group to a 7-amino group is a critical step. While several methods exist for this transformation, the Buchwald-Hartwig cross-coupling reaction offers a modern and efficient approach for the formation of C-N bonds.[6][7] This palladium-catalyzed reaction allows for the amination of aryl triflates, which can be readily prepared from the corresponding phenols.

In this stage, the 7-hydroxycoumarin-4-acetic acid is first converted to its triflate derivative. The resulting triflate is then subjected to a palladium-catalyzed cross-coupling reaction with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to unveil the primary amine.

Experimental Protocol

2a. Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin-4-acetic Acid

-

Reaction Setup: Dissolve 7-hydroxycoumarin-4-acetic acid in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine.

-

Triflation: Cool the mixture to 0 °C and slowly add triflic anhydride.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude triflate, which can be used in the next step without further purification.

2b. Buchwald-Hartwig Amination

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the crude 7-(trifluoromethylsulfonyloxy)coumarin-4-acetic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

-

Addition of Reagents: Add an anhydrous aprotic solvent such as toluene or dioxane, followed by benzophenone imine (an ammonia surrogate).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Hydrolysis and Work-up: Cool the reaction mixture and add aqueous hydrochloric acid to hydrolyze the imine. Stir for 1-2 hours.

-

Isolation and Purification: Neutralize the mixture and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography to yield 7-aminocoumarin-4-carboxylic acid.

Data Presentation: Reagents and Conditions for Step 2

| Reagent/Parameter | Role |

| 7-Hydroxycoumarin-4-acetic acid | Starting Material |

| Triflic Anhydride | Trifylating Agent |

| Pyridine | Base for Triflation |

| Pd₂(dba)₃ | Palladium Catalyst |

| Xantphos | Ligand |

| Cesium Carbonate | Base for Cross-Coupling |

| Benzophenone Imine | Ammonia Surrogate |

| Toluene/Dioxane | Anhydrous Solvent |

| Hydrochloric Acid | Hydrolysis of Imine |

digraph "Buchwald_Hartwig_Amination" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Intermediate1 [label="7-Hydroxycoumarin-\n4-acetic acid"]; Triflate [label="7-Triflyloxycoumarin-\n4-acetic acid"]; Product [label="7-Aminocoumarin-\n4-carboxylic acid"]; StepA [label="1. Tf₂O, Pyridine", shape=plaintext]; StepB [label="2. Pd₂(dba)₃, Xantphos,\nCs₂CO₃, Benzophenone Imine\n3. H₃O⁺", shape=plaintext];

Intermediate1 -> StepA -> Triflate; Triflate -> StepB -> Product; }

Caption: Conversion of the 7-hydroxy to the 7-amino group.

Part 3: Synthesis of this compound via Iodoacetylation

The final step in the synthesis is the selective acylation of the 7-amino group with an iodoacetyl moiety. This is a crucial transformation that introduces the thiol-reactive handle onto the fluorescent coumarin core. The reaction is typically carried out by treating the aminocoumarin with an activated iodoacetic acid derivative.

To achieve this, iodoacetic acid can be activated in situ using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate that readily acylates the amino group.

Experimental Protocol

-

Reaction Setup: Dissolve 7-aminocoumarin-4-carboxylic acid and iodoacetic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Coupling Agent: Add the coupling reagent (e.g., EDC) and an activator (e.g., N-hydroxysuccinimide, NHS) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours under an inert atmosphere and protected from light, as iodo-compounds can be light-sensitive.

-

Work-up and Isolation: Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.

Data Presentation: Reagents and Conditions for Step 3

| Reagent/Parameter | Role |

| 7-Aminocoumarin-4-carboxylic acid | Starting Material |

| Iodoacetic Acid | Iodoacetyl Source |

| EDC (or DCC) | Coupling Agent |

| NHS | Activator |

| DMF (or NMP) | Anhydrous Solvent |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

digraph "Iodoacetylation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Intermediate2 [label="7-Aminocoumarin-\n4-carboxylic acid"]; IodoaceticAcid [label="Iodoacetic Acid"]; Coupling [label="EDC, NHS", shape=plaintext]; FinalProduct [label="7-Iodoacetamidocoumarin-\n4-carboxylic acid"];

Intermediate2 -> Coupling; IodoaceticAcid -> Coupling; Coupling -> FinalProduct [label="Iodoacetylation"]; }

Caption: Final iodoacetylation step.

Characterization of this compound

The successful synthesis of the final product should be confirmed by a combination of spectroscopic techniques:

-

¹H NMR: To confirm the presence of all expected protons and their chemical environments.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and carboxylic acid carbonyls.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach for the preparation of this compound. By employing a Pechmann condensation, a Buchwald-Hartwig amination, and a final iodoacetylation, this valuable fluorescent probe can be synthesized in a controlled and efficient manner. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this compound for their specific applications.

References

-

S. V. S. K. G. Praveen Kumar, V. V. N. K. V. Prasada Raju, G. Ramesh, and G. S. Kumar, "Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia," Catalysis Communications, vol. 9, no. 8, pp. 1723-1728, 2008. [URL: [Link]]

-

T. Furuta, H. Torigai, T. Osawa, and M. Iwamura, "{7-[Bis(carboxymethyl)amino]coumarin-4-yl}methoxycarbonyl derivatives for photorelease of carboxylic acids, alcohols/phenols, thioalcohols/thiophenols, and amines," Chemistry – A European Journal, vol. 14, no. 5, pp. 1621-1627, 2008. [URL: [Link]]

-

A. D. G. de Wit, F. A. A. van der Loo, J. H. van der Maas, and J. C. van der Plas, "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry," Analytical Biochemistry, vol. 374, no. 1, pp. 117-127, 2008. [URL: [Link]]

-

T. Furuta, H. Torigai, T. Osawa, and M. Iwamura, "{7-[Bis(carboxymethyl)amino]coumarin-4-yl}methoxycarbonyl Derivatives for Photorelease of Carboxylic Acids, Alcohols/Phenols, Thioalcohols/Thiophenols, and Amines," Chemistry – A European Journal, vol. 14, no. 5, pp. 1621-1627, 2008. [URL: [Link]]

-

A. S. Kim, A. J. Lin, and A. Y. Ting, "Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells," Bioconjugate Chemistry, vol. 20, no. 1, pp. 83-87, 2009. [URL: [Link]]

-

A. S. Kim, A. J. Lin, and A. Y. Ting, "Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells," MIT DSpace, 2008. [URL: [Link]]

- E. G. J. C. Warmerdam, A. M. C. H. van den Nieuwendijk, P. T. M. van der Wee-Pals, and C. A. A. van Boeckel, "7-AMINO-4-METHYL-COUMARIN-3-CARBOXYALKYL DERIVATIVES AND FLUORESCENT CONJUGATES THEREOF," U.S. Patent 4,954,630, issued September 4, 1990. [URL: ]

-

J. Liu, Y. Li, and L. Liu, "New semi-synthesis of ubiquitin C-terminal conjugate with 7-amino-4-methylcoumarin," Journal of Peptide Science, vol. 19, no. 12, pp. 757-762, 2013. [URL: [Link]]

-

T. J. Donohoe, J. F. Bower, and J. A. Basutto, "Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement," ACS Omega, vol. 7, no. 39, pp. 35501–35509, 2022. [URL: [Link]]

-

P. J. Duggan, E. M. Tyndall, and J. A. McCoey, "Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy," Journal of the American Society for Mass Spectrometry, vol. 20, no. 1, pp. 139-148, 2009. [URL: [Link]]

-

T. J. Donohoe, J. F. Bower, and J. A. Basutto, "Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement," ACS Omega, vol. 7, no. 39, pp. 35501–35509, 2022. [URL: [Link]]

-

vibzzlab, "7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation )," YouTube, Apr. 12, 2023. [URL: [Link]]

-

M. A. Ali, M. A. K. Al-Ghorbani, and A. A. H. Kadhum, "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias," International Journal of ChemTech Research, vol. 9, no. 7, pp. 326-333, 2016. [URL: [Link]]

-

S. B. Thakare and A. P. Pathak, "synthesis of coumarin derivatives via pechmann condensation and nitration reaction," JETIR, vol. 6, no. 6, pp. 784-788, 2019. [URL: [Link]]

Sources

- 1. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. jetir.org [jetir.org]

- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

A Comprehensive Technical Guide to 7-Iodoacetamidocoumarin-4-carboxylic Acid: A Thiol-Reactive Fluorescent Probe

Introduction

The coumarin scaffold represents a cornerstone in the development of fluorescent probes, prized for its high quantum yields, photostability, and environmentally sensitive emission properties. Within this versatile family, 7-Iodoacetamidocoumarin-4-carboxylic acid (I-Cca) emerges as a specialized tool for bioconjugation. It is engineered as a water-soluble, thiol-reactive fluorescent probe designed for the specific and covalent labeling of sulfhydryl groups, primarily found in the cysteine residues of proteins.[1][2] The iodoacetamide moiety serves as a highly efficient reactive group for thiols, forming a stable thioether bond, while the coumarin core provides the fluorescent signal for detection and analysis.[3] The carboxylic acid at the 4-position enhances water solubility, a critical attribute for straightforward application in aqueous biological buffers.

This guide provides a detailed examination of the chemical nature, expected spectral properties, and practical application of this compound, offering researchers and drug development professionals a foundational understanding of its use in creating fluorescently-labeled biomolecules.

Physicochemical Properties

This compound is a derivative of the coumarin heterocyclic system. Its identity and core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid | [4] |

| Synonyms | I-Cca, 7-(2-Iodoacetamido)-2-oxo-2H-chromene-4-carboxylic acid | [2][4] |

| Molecular Formula | C₁₂H₈INO₅ | [2][4] |

| Molecular Weight | 373.10 g/mol | [2][4] |

| CAS Number | 284679-24-9 | [2][4] |

| Reactivity | Thiol-reactive (iodoacetamide group) | [2] |

| Solubility | Water-soluble | [1][5] |

Photophysical Principles and Expected Spectral Properties

The fluorescence of a coumarin dye is dictated by its core structure and the electronic nature of its substituents. The 7-position is particularly critical; electron-donating groups, such as an amino or acetamido group, are essential for strong fluorescence in the blue-green region of the spectrum.[6]

Table of Comparative Spectral Data:

| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |

| 7-Hydroxycoumarin-3-carboxylic acid | 352 | 407 | A common blue-emitting coumarin.[7] |

| 7-Methoxycoumarin-4-acetic acid | ~324 | ~390 | Methoxy group is a weaker electron donor than an amino group.[8] |

| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | A widely used blue fluorescent probe and parent structure for many coumarin dyes.[6] |

| 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S) | ~350 | ~450 | Sulfonation increases water solubility and can enhance quantum yield on proteins.[9] |

Expert Analysis and Estimation:

Based on the data from these related compounds, the spectral properties of This compound are predicted as follows:

-

Expected Excitation Maximum (λ_ex): ~350 - 365 nm

-

Expected Emission Maximum (λ_em): ~440 - 460 nm

The 7-acetamido group is an effective electron-donating group, placing the emission firmly in the blue region of the spectrum, similar to AMC. The final spectral properties of the conjugated molecule will be influenced by the local microenvironment of the protein to which it is attached. It is imperative for researchers to experimentally verify these properties post-conjugation using the protocol outlined below.

Mechanism of Action: Covalent Labeling of Thiols

The primary utility of I-Cca lies in its ability to covalently label proteins and peptides at cysteine residues. The iodoacetamide group is an alkylating agent that reacts with the nucleophilic sulfhydryl group of a cysteine via a bimolecular nucleophilic substitution (S_N2) reaction. This reaction is highly specific for thiols at neutral to slightly alkaline pH (7.0-8.0) and results in the formation of a highly stable thioether linkage.

Caption: Covalent reaction between a protein thiol and I-Cca.

Experimental Protocols

Trustworthy data is built on robust and verifiable methodologies. The following protocols provide a framework for characterizing and utilizing I-Cca.

Protocol 1: Determination of Molar Extinction Coefficient and Spectral Properties

This protocol allows for the empirical validation of the probe's core photophysical characteristics.

Causality: The Beer-Lambert law (A = εcl) states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), concentration (c), and path length (l).[10] By measuring the absorbance of a known concentration, we can calculate ε, a fundamental constant for the molecule.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

-

Working Solution Preparation: Create a dilution series (e.g., 1, 2.5, 5, 7.5, 10 µM) from the stock solution in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each concentration from 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Molar Extinction Coefficient Calculation:

-

Plot the absorbance at λ_max versus concentration.

-

Perform a linear regression. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

-

-

Fluorescence Spectra Measurement:

-

Using a spectrofluorometer, measure the emission spectrum of a dilute solution (e.g., 1 µM, ensuring absorbance at λ_ex is < 0.1 to avoid inner filter effects).[8]

-

Excite the sample at its determined λ_max (or estimated ~355 nm) and record the emission from ~380 nm to 600 nm. The peak of this spectrum is the emission maximum (λ_em).

-

To determine the excitation spectrum, set the emission monochromator to the λ_em and scan the excitation wavelengths. The peak of this spectrum is the excitation maximum (λ_ex).

-

Protocol 2: Covalent Labeling of a Cysteine-Containing Protein

This protocol outlines the standard workflow for conjugating I-Cca to a target protein.

Causality: The protocol is designed to optimize the specific reaction between the iodoacetamide and protein thiols while minimizing non-specific interactions and degradation of the protein or dye. A slightly alkaline pH (7.5-8.0) is used because it deprotonates the thiol group, increasing its nucleophilicity and reaction rate, without significantly promoting hydrolysis of the dye. The use of a reducing agent like DTT or TCEP is critical for proteins with disulfide bonds to ensure free thiols are available for labeling. Excess dye is removed via size-exclusion chromatography.

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 4. This compound | C12H8INO5 | CID 4091940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 9. 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid: a novel blue fluorescent dye for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ur.umbc.edu [ur.umbc.edu]

7-Iodoacetamidocoumarin-4-carboxylic acid mechanism of action with cysteine

An In-Depth Technical Guide to the Mechanism of Action of 7-Iodoacetamidocoumarin-4-carboxylic Acid with Cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a thiol-reactive fluorescent probe extensively utilized in biochemical and cellular studies for the specific labeling of cysteine residues in proteins. This guide provides a detailed examination of the underlying chemical mechanism, offering insights into its practical application, experimental design, and data interpretation. We will explore the kinetics and specificity of the reaction, present a validated experimental protocol for protein labeling, and discuss the critical parameters that ensure reliable and reproducible results.

Introduction: The Significance of Cysteine Labeling

Cysteine, with its unique thiol (-SH) side chain, is one of the least abundant but most reactive amino acid residues in proteins. The nucleophilic nature of the thiolate anion (S⁻) makes it a prime target for specific chemical modification under physiological conditions. This reactivity is harnessed by researchers to tag proteins with probes for various applications, including:

-

Fluorescence Imaging: Visualizing protein localization and trafficking within cells.

-

Biophysical Analysis: Studying protein conformation and dynamics using techniques like Förster Resonance Energy Transfer (FRET).

-

Proteomics: Identifying and quantifying cysteine-containing proteins in complex biological samples.

This compound has emerged as a valuable tool in this context due to the stable thioether bond it forms with cysteine and the favorable photophysical properties of the coumarin fluorophore.

The Core Mechanism: A Tale of Nucleophilic Substitution

The reaction between this compound and the thiol group of a cysteine residue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Key Reactants:

-

Nucleophile: The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue. The reactivity is highly pH-dependent, as the thiol group must be deprotonated to act as an effective nucleophile.

-

Electrophile: The α-carbon of the iodoacetyl group of the coumarin derivative. The iodine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

The reaction proceeds as follows:

-

Deprotonation: The thiol group of cysteine, which has a pKa typically in the range of 8.0-8.5, exists in equilibrium with its conjugate base, the thiolate anion. Increasing the pH of the reaction buffer above the pKa will favor the formation of the more reactive thiolate.

-

Nucleophilic Attack: The negatively charged thiolate anion attacks the electrophilic carbon atom of the iodoacetyl group.

-

Transition State: A transient transition state is formed where the sulfur atom is partially bonded to the carbon, and the carbon-iodine bond is partially broken.

-

Displacement: The iodide ion is displaced as the leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the coumarin probe.

This covalent linkage is highly stable, ensuring that the fluorescent label remains attached to the protein of interest throughout subsequent experimental manipulations.

Below is a diagram illustrating the SN2 reaction mechanism.

Caption: SN2 reaction mechanism between cysteine and this compound.

Experimental Protocol: Labeling of a Purified Protein

This protocol provides a robust methodology for the fluorescent labeling of a purified protein containing accessible cysteine residues.

3.1. Materials

-

Purified protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4.

-

This compound.

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the labeling reagent.

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5.

-

Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for removal of unreacted probe.

3.2. Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein has been stored in a buffer containing thiol-containing reagents (e.g., DTT, BME), these must be removed by dialysis or buffer exchange prior to labeling.

-

-

Labeling Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMF or DMSO. This should be prepared fresh immediately before use to minimize hydrolysis.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light. The coumarin fluorophore is light-sensitive.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial concentration of the labeling reagent to consume any unreacted probe.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted probe and quenching reagent by passing the reaction mixture through a pre-equilibrated SEC column.

-

Collect the protein-containing fractions, which will elute in the void volume.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule. This can be calculated using the absorbance of the protein (typically at 280 nm) and the fluorophore (at its absorbance maximum, ~400 nm for the coumarin conjugate).

-

The following diagram outlines the experimental workflow for protein labeling.

Caption: Experimental workflow for cysteine-specific protein labeling.

Critical Parameters and Considerations

4.1. pH

The pH of the reaction buffer is the most critical parameter influencing the rate and specificity of the labeling reaction. A pH range of 7.0-8.0 is generally recommended.

-

Below pH 7.0: The concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate.

-

Above pH 8.5: While the reaction rate with cysteine increases, the risk of non-specific labeling of other nucleophilic amino acid side chains, such as lysine (ε-amino group) and histidine (imidazole ring), also increases.

4.2. Stoichiometry

The molar ratio of the labeling reagent to the protein is another key factor. A 10- to 20-fold molar excess is a common starting point.

-

Too Low: Incomplete labeling of accessible cysteine residues.

-

Too High: Increased likelihood of non-specific labeling and potential for protein precipitation.

4.3. Reaction Time and Temperature

A 2-hour incubation at room temperature is typically sufficient for complete labeling. The reaction can be performed at 4°C for longer incubation times (e.g., overnight) if the protein is unstable at room temperature.

Data Interpretation: Degree of Labeling

The Degree of Labeling (DOL) is a crucial quality control parameter. It is calculated using the following formula, which requires the molar extinction coefficients of the protein and the fluorophore:

DOL = (Amax * εprotein) / [(A280 - Amax * CF) * εfluorophore]

Where:

-

Amax is the absorbance of the conjugate at the absorbance maximum of the fluorophore.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εfluorophore is the molar extinction coefficient of the fluorophore at its Amax.

-

CF is a correction factor to account for the fluorophore's absorbance at 280 nm.

Table 1: Quantitative Parameters for a Typical Labeling Experiment

| Parameter | Typical Value | Rationale |

| Protein Concentration | 1-5 mg/mL | Ensures a sufficient number of reactive sites for efficient labeling. |

| Labeling Reagent:Protein Molar Ratio | 10:1 to 20:1 | Provides an excess of the probe to drive the reaction to completion without excessive non-specific binding. |

| Reaction pH | 7.2 - 7.5 | Optimizes the balance between thiolate reactivity and specificity for cysteine residues. |

| Reaction Time | 2 hours | Allows for sufficient time for the reaction to approach completion at room temperature. |

| Reaction Temperature | Room Temperature (20-25°C) | A convenient and effective temperature for the labeling reaction. |

| Quenching Reagent Molar Excess | 10-fold over probe | Ensures that all unreacted iodoacetamide groups are capped to prevent further reactions. |

Conclusion

The reaction of this compound with cysteine is a robust and specific method for fluorescently labeling proteins. A thorough understanding of the underlying SN2 mechanism and careful control of key experimental parameters, particularly pH and stoichiometry, are paramount for achieving reproducible and reliable results. This guide provides the foundational knowledge and a practical framework for researchers to successfully employ this powerful tool in their scientific investigations.

References

-

Brinkley, M. (1992). A Brief Survey of Methods for Preparing Protein Conjugates with Dyes, Haptens, and Cross-Linking Reagents. Bioconjugate Chemistry, 3(1), 2-13. Available at: [Link]

- Haughland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies (10th ed.). Invitrogen.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at: [Link]

An In-depth Technical Guide to the Quantum Yield of 7-Iodoacetamidocoumarin-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 7-Iodoacetamidocoumarin-4-carboxylic Acid: A Thiol-Reactive Fluorophore

This compound belongs to the coumarin family of fluorescent dyes, which are widely utilized as labels for biomolecules. The key features of this probe are the iodoacetamide group, which confers reactivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins, and the carboxylic acid moiety, which enhances water solubility. Upon reaction with a thiol, a stable thioether bond is formed, covalently attaching the fluorescent coumarin tag to the target molecule. This specific reactivity makes it an invaluable tool for labeling proteins and peptides to study their structure, function, and localization within biological systems.

The fluorescence of coumarin derivatives is characterized by a significant Stokes shift and sensitivity to the local environment, making them effective reporters of molecular interactions and conformational changes. The quantum yield of this compound is a critical parameter that dictates the brightness of the signal and, consequently, the sensitivity of detection in fluorescence-based assays.

The Quantum Yield of Coumarin Derivatives: A Deeper Dive

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. For coumarin dyes, the quantum yield is highly influenced by their molecular structure and the surrounding environment.

Several factors can significantly impact the quantum yield of this compound and related compounds:

-

Solvent Polarity: Many coumarin derivatives exhibit a decrease in quantum yield in polar solvents. This is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state in the excited state. Polar solvents can stabilize this charge-separated state, promoting non-radiative decay pathways and thus quenching fluorescence.

-

Temperature: Temperature can also affect the quantum yield. Increased temperature can lead to a decrease in fluorescence intensity and quantum yield due to enhanced non-radiative decay processes.

-

Molecular Rigidity: Coumarins with more rigid structures tend to have higher quantum yields. Rigidity restricts non-radiative decay pathways that involve molecular vibrations and rotations.

-

Substituents: The nature and position of substituents on the coumarin ring play a crucial role. Electron-donating groups at the 7-position, such as the amino group in the precursor to our target molecule, generally lead to high quantum yields.

While the exact quantum yield of this compound has not been explicitly reported, data from analogous 7-aminocoumarin derivatives suggest that it is likely to possess a high quantum yield, potentially in the range of 0.6 to 0.9 in organic solvents, with a probable decrease in aqueous solutions. For instance, some synthesized coumarin derivatives with substitutions on the phenyl ring have shown quantum yields as high as 0.83.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 7-amino-4-carboxymethylcoumarin. The first step is the synthesis of the aminocoumarin precursor, followed by iodoacetylation of the amino group.

Synthesis of 7-Amino-4-carboxymethylcoumarin

This precursor can be synthesized via a Pechmann condensation reaction.

Experimental Protocol: Synthesis of 7-Amino-4-carboxymethylcoumarin

Materials:

-

m-Aminophenol

-

Citric acid

-

Concentrated sulfuric acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

In a round-bottom flask, carefully add citric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add m-aminophenol to the mixture with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold water.

-

Dissolve the crude product in a saturated sodium bicarbonate solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 7-amino-4-carboxymethylcoumarin.

-

Filter the purified product, wash with cold water, and dry under vacuum.

Iodoacetylation of 7-Amino-4-carboxymethylcoumarin

The final step involves the reaction of the amino group with iodoacetic anhydride or a similar iodoacetylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Amino-4-carboxymethylcoumarin

-

Iodoacetic anhydride or Iodoacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolve 7-amino-4-carboxymethylcoumarin in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Slowly add a solution of the iodoacetylating agent in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Experimental Determination of Fluorescence Quantum Yield

The quantum yield of this compound can be determined experimentally using the relative method. This involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Principle of Relative Quantum Yield Measurement

The relative quantum yield (Φ_X) of an unknown sample (X) is calculated using the following equation:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)

Where:

-

Φ_S is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts X and S refer to the unknown sample and the standard, respectively.

Choice of a Suitable Standard:

A common standard for the blue-green spectral region is Quinine Sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.55). The standard should have an absorption spectrum that overlaps with the excitation wavelength of the sample.

Step-by-Step Experimental Protocol

Protocol: Relative Quantum Yield Determination

Materials and Equipment:

-

This compound

-

Quantum yield standard (e.g., Quinine Sulfate)

-

Spectroscopic grade solvents (e.g., Ethanol, Phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all the diluted solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectra for all the diluted solutions of both the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The plots should be linear, and the slope of the line is proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the equation provided above, using the slopes of the linear fits for (I/A).

-

Caption: Workflow for relative quantum yield determination.

Applications in Thiol Labeling and Drug Development

This compound is a valuable tool for labeling cysteine-containing proteins and peptides. The iodoacetamide group reacts specifically with the thiol group of cysteine residues under mild conditions (pH 7-8).[2]

General Protocol for Protein Labeling:

-

Protein Preparation: Ensure the protein is in a suitable buffer (e.g., PBS, Tris) at a pH between 7 and 8. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Probe Preparation: Dissolve the this compound in a minimal amount of an organic solvent like DMSO or DMF before adding it to the aqueous protein solution.

-

Labeling Reaction: Add a molar excess of the fluorescent probe to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at room temperature or 4 °C for a sufficient period (typically 1-2 hours).

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted probe using techniques like gel filtration (desalting column) or dialysis.

The resulting fluorescently labeled protein can be used in a variety of applications, including:

-

Fluorescence Microscopy: To visualize the localization and dynamics of the protein in live or fixed cells.

-

Flow Cytometry: To quantify the expression of cell surface or intracellular proteins.

-

Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions and conformational changes.

-

Enzyme Assays: As a reporter for enzyme activity where the cleavage of a substrate releases the fluorescent coumarin.

Conclusion

This compound is a potent thiol-reactive fluorescent probe with significant potential in biological research and drug development. While its precise quantum yield requires empirical determination, this guide provides a robust framework for its synthesis, characterization, and application. By understanding the factors that influence its fluorescence and by employing rigorous experimental protocols, researchers can effectively leverage the capabilities of this versatile fluorophore to gain deeper insights into complex biological processes.

References

- Aitken, A., & Learmonth, M. (2002). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In The Protein Protocols Handbook (pp. 469-471). Humana Press.

- Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(91), 88688-88695.

- Jones, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985). Solvent effects on the photophysics of coumarins. The Journal of Physical Chemistry, 89(2), 294-300.

- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

Sources

Introduction: The Indispensable Role of Iodoacetamide in Protein Chemistry

An In-Depth Technical Guide to the Chemical Structure and Reactivity of Iodoacetamide

In the landscape of biochemical research, particularly within proteomics and drug development, the precise chemical manipulation of proteins is paramount. Iodoacetamide (IAA), an organic compound with the chemical formula ICH₂CONH₂, has established itself as a cornerstone reagent for this purpose.[1][2] It is a potent and highly effective alkylating agent renowned for its targeted and irreversible modification of cysteine residues.[2][3][4] This specific reactivity allows researchers to "cap" the thiol groups (-SH) of cysteines, a critical step that prevents the reformation of disulfide bonds following protein reduction.[1][5][6] By ensuring proteins remain in a stable, linearized state, iodoacetamide is fundamental to the accuracy and reproducibility of numerous analytical techniques, most notably mass spectrometry-based proteomics, peptide mapping, and enzyme inhibition studies.[3][7]

This guide offers a comprehensive exploration of the chemical principles governing iodoacetamide's structure and reactivity. We will delve into the mechanistic basis of its specificity for cysteine, examine the critical experimental parameters that ensure its optimal performance, and discuss the potential for off-target reactions. Furthermore, this document provides field-proven protocols and practical insights for researchers, scientists, and drug development professionals seeking to leverage the power of iodoacetamide in their work.

Part 1: The Fundamental Chemistry of Iodoacetamide

Structure and Physicochemical Properties

Iodoacetamide is a derivative of acetamide where one hydrogen atom on the methyl group is substituted with an iodine atom.[3] This simple substitution is the key to its potent reactivity. The presence of the highly electronegative iodine atom makes the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.

-

Appearance: White to off-white crystalline solid, which may yellow upon exposure to light due to the formation of iodine.[1]

-

Solubility: Soluble in polar solvents such as water and ethanol.[2]

Caption: Chemical structure of Iodoacetamide.

Core Reactivity: The S_N2 Mechanism with Thiol Groups

The primary reaction of iodoacetamide with proteins is a bimolecular nucleophilic substitution (S_{N}2) reaction.[3] The key to this reaction lies in the inherent nucleophilicity of the thiol group (-SH) found in cysteine residues.

-

Deprotonation: The reaction is significantly more efficient when the thiol group is deprotonated to its thiolate anion form (-S⁻). This deprotonation is pH-dependent, occurring more readily under slightly alkaline conditions.[8][9]

-

Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of the iodoacetamide molecule.

-

Displacement: This attack leads to the displacement of the iodide ion (I⁻), which is an excellent leaving group, and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide group.[4][6]

The resulting modified residue is S-carboxyamidomethyl-cysteine.[10] This modification is irreversible and effectively blocks the cysteine from participating in further reactions, such as the formation of disulfide bonds.[4]

Caption: S_N2 reaction mechanism of iodoacetamide with a cysteine thiolate.

Part 2: Optimizing the Primary Application: Cysteine Alkylation

The efficacy and specificity of cysteine alkylation by iodoacetamide are not absolute; they are critically dependent on carefully controlled experimental conditions. Understanding and optimizing these parameters is essential for achieving reliable and reproducible results.

Key Factors Influencing Reactivity and Specificity

| Parameter | Optimal Condition | Rationale & Causality |

| pH | 7.5 - 8.5 | This slightly alkaline range promotes the deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate anion (-S⁻), which dramatically increases the reaction rate.[8][9][11] At lower, physiological pH, the reaction is significantly slower.[11] |

| Temperature | Room Temp to 37°C | Elevated temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.[4] However, excessively high temperatures in the presence of denaturants like urea can cause unwanted side reactions like carbamylation.[12] |

| Reagent Concentration | 2- to 5-fold molar excess over thiols | A sufficient excess of iodoacetamide is required to drive the alkylation reaction to completion.[9] However, a large excess should be avoided as it increases the likelihood of off-target modifications.[13] |

| Light Exposure | Perform in the dark | Iodoacetamide solutions are light-sensitive and can degrade to form molecular iodine.[6][9] This not only reduces the concentration of the active reagent but can also lead to the iodination of tyrosine residues, an undesirable side reaction.[9] |

| Reaction Time | 15 - 60 minutes | The optimal time depends on temperature, pH, and concentration. Typically, 30-60 minutes at room temperature is sufficient for complete alkylation.[12] Prolonged incubation increases the risk of side reactions.[14] |

| Pre-Reduction | Required | Iodoacetamide does not cleave disulfide bonds.[15] Therefore, prior reduction of all disulfide bridges to free thiols using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is a mandatory prerequisite.[5][6] |

Part 3: Navigating Potential Pitfalls: Off-Target Reactivity

While iodoacetamide is highly selective for cysteine under optimal conditions, its electrophilic nature means it can react with other nucleophilic amino acid residues.[16][17] These side reactions are more prevalent with excessive concentrations of IAA, prolonged reaction times, or non-optimal pH.[13]

Common Off-Target Residues:

-

Methionine: This is one of the most significant side reactions. Alkylation of methionine can affect up to 80% of methionine-containing peptides and results in a carbamidomethylated product that can complicate mass spectrometry data analysis by mimicking other modifications or causing prominent neutral loss during fragmentation.[6][18][19]

-

Histidine: The imidazole ring of histidine can be alkylated, though this reaction is generally much slower than with cysteine.[16][20]

-

Lysine: The primary amine of the lysine side chain can be a target.[6][13]

-

Aspartic Acid & Glutamic Acid: The carboxyl groups of these acidic residues can be modified.[6][13]

-

Peptide N-terminus: The free amino group at the N-terminus of a protein or peptide is also a potential site for alkylation.[11][13][18]

Comparative Overview of Common Alkylating Agents

The choice of alkylating agent can be critical depending on the experimental goals. While iodoacetamide is the most widely used, alternatives exist that may offer advantages in specific contexts.[21]

| Alkylating Agent | Relative Reactivity | Key Advantages | Common Side Reactions |

| Iodoacetamide (IAA) | High | Well-established, robust, and highly effective for routine proteomics.[6][22] | Alkylation of Met, Lys, His, Asp, Glu, Tyr, and N-terminus.[6][13][22] Can affect a high percentage of methionine-containing peptides.[18][19] |

| Chloroacetamide (CAA) | High | Reduces off-target alkylation on residues other than cysteine compared to IAA.[6][21] | Can cause significant methionine oxidation (up to 40% of Met-containing peptides).[6][21][23] |

| N-ethylmaleimide (NEM) | Very High | Highly specific for thiols at neutral pH (6.5-7.5); does not react with Met or Tyr.[22][24] | Can react with Lys and His at pH > 7.5.[22] |

| Acrylamide (AA) | High | Achieves good results with minimal side reactions.[6][18] | Slower reaction kinetics compared to IAA.[6] |

Part 4: Practical Application: A Standard Protocol for Protein Alkylation

This protocol outlines a standard, self-validating workflow for the reduction and alkylation of protein samples in solution, suitable for subsequent enzymatic digestion and mass spectrometry analysis. The inclusion of a quenching step is critical for preventing over-alkylation and protecting downstream reagents (e.g., trypsin) from modification.[25]

Step-by-Step Methodology

1. Reagent Preparation:

-

Reduction Buffer: Prepare a solution of 50 mM Ammonium Bicarbonate containing 6 M Urea, pH 8.0.

-

DTT Stock Solution (0.5 M): Dissolve 77.1 mg of Dithiothreitol (DTT) in 1 mL of ultrapure water. Prepare fresh.

-

IAA Stock Solution (0.5 M): Immediately before use , dissolve 92.5 mg of Iodoacetamide in 1 mL of ultrapure water. Crucially, protect this solution from light by wrapping the tube in aluminum foil. [26] Discard any unused solution.[14]

2. Protein Denaturation and Reduction:

-

Dissolve the protein sample (e.g., 100 µg) in 100 µL of Reduction Buffer.

-

Add 1 µL of 0.5 M DTT stock solution to achieve a final concentration of 5 mM.

-

Vortex gently to mix.

-

Incubate the sample at 56°C for 30-45 minutes to reduce all disulfide bonds.[12]

3. Alkylation:

-

Allow the sample to cool to room temperature.

-

Add 4 µL of the freshly prepared 0.5 M IAA stock solution to achieve a final concentration of approximately 20 mM (ensuring a molar excess over DTT).

-

Vortex gently to mix.

-

Incubate at room temperature for 30 minutes in complete darkness .[12]

4. Quenching:

-

To quench the reaction and consume any excess iodoacetamide, add an additional 1 µL of 0.5 M DTT stock solution.[12][25]

-

Incubate at room temperature for 15 minutes in the dark.

5. Downstream Processing:

-

The protein sample is now reduced, alkylated, and ready for buffer exchange (to remove urea) and enzymatic digestion (e.g., with trypsin).

Caption: Experimental workflow for protein reduction and alkylation.

Part 5: Broader Implications in Research and Development

The utility of iodoacetamide extends beyond standard proteomics sample preparation into several key areas of research and drug discovery.

-

Enzyme Inhibition: Iodoacetamide is a classic irreversible inhibitor of all cysteine peptidases and deubiquitinating enzymes (DUBs).[1][27] By alkylating the essential cysteine residue within the enzyme's active site, it permanently inactivates the enzyme, making it a valuable tool for studying enzyme function and validating potential drug targets.[1][16][27]

-

Drug Development & Covalent Inhibitors: The principles of iodoacetamide reactivity are central to the design of targeted covalent inhibitors. Researchers use iodoacetamide and similar electrophilic "warheads" to identify accessible and reactive cysteine residues in target proteins that can be exploited for developing highly specific and potent drugs.

-

Redox Biology: Due to its specificity for reduced thiols, iodoacetamide is used to "trap" the redox state of proteins within a cell or tissue sample, allowing for the study of cysteine oxidation and other redox-based post-translational modifications.[2]

Conclusion

Iodoacetamide is more than just a reagent; it is a powerful chemical tool that enables the precise and permanent modification of cysteine residues. Its efficacy is rooted in a well-understood S_{N}2 reaction mechanism, the success of which is governed by controllable experimental parameters such as pH, temperature, and light. While its high reactivity necessitates careful handling to avoid off-target modifications—particularly with methionine—its performance as a robust and reliable alkylating agent has made it an indispensable component of modern biochemical and proteomic workflows. A thorough understanding of its chemical properties, as detailed in this guide, empowers researchers to harness its full potential, ensuring the generation of high-quality, reproducible data essential for advancing protein science and therapeutic development.

References

-

Iodoacetamide - Wikipedia. [Link]

-

Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

-

The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022). Protocols.io. [Link]

-

Protein Reduction, Alkylation, Digestion. (2011). UWPR - University of Washington. [Link]

-

Go, Y. M., & Jones, D. P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox biology, 1, 45–54. [Link]

-

Small-molecule inhibitor: iodoacetamide. (2023). MEROPS - the Peptidase Database. [Link]

-

Iodoacetamide. Grokipedia. [Link]

-

Can iodoacetamide reduce disulfide bonds? (2018). ResearchGate. [Link]

-

ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. [Link]

-

2-Iodoacetamide. UBPBio. [Link]

-

Iodoacetamide. NBS Biologicals. [Link]

-

Iodoacetamide. Interchim. [Link]

-

Iodoacetamide | C2H4INO | CID 3727. PubChem - NIH. [Link]

-

Robinson, M. W., & Hains, P. G. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3491–3496. [Link]

-

Robinson, M. W., & Hains, P. G. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3491-3496. [Link]

-

Kuznetsova, K., et al. (2018). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

-

Robinson, M. W., & Hains, P. G. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

-

The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (2024). PubMed. [Link]

-

Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Springer Protocols. [Link]

-

Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate. [Link]

-

Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PloS one, 12(6), e0179228. [Link]

-

Ferrer-Sueta, G., et al. (2011). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Chemical research in toxicology, 24(5), 609–625. [Link]

-

OneQuant™ Iodoacetamide. G-Biosciences. [Link]

-

LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

-

Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]

-

Iodoacetamide: The Alkylating Agent for Targeted Cysteine Residue Modification. [Link]

Sources

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. ubpbio.com [ubpbio.com]

- 17. nbsbio.co.uk [nbsbio.co.uk]

- 18. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. interchim.fr [interchim.fr]

- 21. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 25. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 27. MEROPS - the Peptidase Database [ebi.ac.uk]

The Enduring Radiance of Coumarins: An In-depth Technical Guide to their Fluorophore Characteristics

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Coumarin and its derivatives represent a cornerstone in the world of fluorescent molecules. First isolated in 1820, this benzopyran-2-one scaffold has proven to be remarkably versatile, finding applications from medical imaging to laser technologies.[1][] Their broad appeal stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a structural framework that is readily amenable to chemical modification.[][3][4] This guide provides an in-depth exploration of the core characteristics of coumarin fluorophores, offering insights into their structure-property relationships, practical applications, and the experimental methodologies that underpin their use.

The Coumarin Core: A Foundation for Fluorescence

The fundamental coumarin structure itself is only weakly fluorescent.[5] The magic lies in the strategic functionalization of this scaffold. The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position creates a "push-pull" system that facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[3][5] This ICT process is central to the strong fluorescence emission characteristic of most coumarin dyes.

The nature and position of these substituents allow for the fine-tuning of the fluorophore's photophysical properties, including its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.[3][6] For instance, increasing the electron-donating strength of the 7-substituent or the electron-withdrawing strength of the 3-substituent typically leads to a bathochromic (red) shift in both the absorption and emission spectra.

Visualizing the Structure-Property Relationship

The following diagram illustrates the fundamental "push-pull" electronic system that governs the fluorescence of many coumarin derivatives.

Caption: The interplay of electron-donating and -withdrawing groups creates a charge transfer state upon excitation, leading to strong fluorescence.

Key Photophysical Parameters: A Comparative Overview

The utility of a coumarin fluorophore for a specific application is dictated by its photophysical properties. Understanding these parameters is crucial for experimental design and data interpretation. Key parameters include the molar absorptivity (ε), maximum absorption (λabs) and emission (λem) wavelengths, Stokes shift, and fluorescence quantum yield (ΦF).[6]

| Parameter | Definition | Importance in Application |

| Molar Absorptivity (ε) | A measure of how strongly a molecule absorbs light at a specific wavelength.[6] | Higher values allow for the use of lower probe concentrations, minimizing potential cellular toxicity.[6] |

| λabs and λem | The wavelengths of maximum light absorption and emission, respectively.[6] | Determines the appropriate excitation source and detection window. Crucial for designing multicolor imaging experiments to avoid spectral overlap.[6] |

| Stokes Shift | The difference in wavelength between the maximum absorption and emission.[6] | A large Stokes shift is desirable to minimize self-absorption and simplify the separation of excitation and emission signals.[3][6] |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed.[6] | A high quantum yield signifies a brighter probe, which is essential for sensitive detection of low-abundance targets.[6] |

Solvatochromism: The Environmental Influence

A fascinating and highly useful characteristic of many coumarin dyes is their sensitivity to the polarity of their microenvironment, a phenomenon known as solvatochromism.[7] Generally, as the polarity of the solvent increases, the emission spectrum of many coumarin derivatives shifts to longer wavelengths (a bathochromic shift).[7][8] This occurs because the excited ICT state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[9] This property makes coumarins excellent probes for studying changes in local environments, such as protein binding events or membrane dynamics.[8] However, in some cases, particularly with 7-aminocoumarins in highly polar protic solvents, an increased rate of non-radiative decay can lead to a decrease in fluorescence quantum yield.[8] This is sometimes attributed to the formation of a "twisted intramolecular charge-transfer" (TICT) state.[8]

Synthesis and Bioconjugation: Crafting Tools for Research

The synthesis of coumarin derivatives is well-established, with several classic and modern methodologies available.[3] Common synthetic routes include the Pechmann condensation, Perkin reaction, and more recently, microwave-assisted synthesis which offers high efficiency and shorter reaction times.[] The versatility of the coumarin scaffold allows for the introduction of various functional groups, enabling the creation of probes with tailored properties.[3]

For biological applications, the ability to conjugate coumarins to biomolecules such as proteins and peptides is paramount. This is typically achieved by incorporating a reactive moiety into the coumarin structure that can form a covalent bond with a functional group on the target biomolecule.

Experimental Protocol: A General Approach to Coumarin Bioconjugation

The following protocol outlines a general workflow for labeling a protein with a coumarin fluorophore that has been functionalized with a maleimide group, which reacts specifically with free thiol groups on cysteine residues.

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like dithiothreitol (DTT), followed by removal of the DTT.

-

Dye Preparation: Dissolve the maleimide-functionalized coumarin dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Conjugation Reaction: Add the dissolved coumarin dye to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.

-

Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2 hours or at 4°C overnight.

-

Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its λabs) and applying the Beer-Lambert law.

Workflow for Protein Bioconjugation

Caption: A stepwise process for covalently attaching a coumarin fluorophore to a target protein.

Applications in Research and Drug Development

The favorable characteristics of coumarin fluorophores have led to their widespread use in a variety of scientific disciplines.

-

Biological Imaging: Coumarin derivatives are extensively used as fluorescent probes for live-cell imaging.[] Their cell permeability and relatively low toxicity make them ideal for visualizing cellular structures and dynamic processes.[] For instance, coumarin-based probes have been developed to image myelination in the nervous system.[10]

-

Biosensing: The sensitivity of coumarins to their local environment makes them excellent candidates for the development of fluorescent sensors.[4] They have been successfully employed to detect a wide range of analytes, including metal ions (such as Cu2+, Fe3+, and Zn2+), reactive oxygen species (ROS), and changes in pH.[4][11][12][13]

-

Drug Development: In drug development, coumarin derivatives are used in high-throughput screening assays to monitor enzyme activity.[14] They are also investigated as potential therapeutic agents themselves, with studies demonstrating their antimicrobial, anti-inflammatory, and anticancer properties.[15][16][17]

-

Two-Photon Microscopy: Certain coumarin derivatives exhibit significant two-photon absorption cross-sections, making them valuable probes for two-photon microscopy.[18][19][20] This advanced imaging technique allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon fluorescence microscopy.[19][20]

Concluding Remarks

The coumarin scaffold continues to be a remarkably fruitful platform for the development of novel fluorescent probes. Its synthetic tractability, coupled with a deep understanding of its structure-property relationships, allows for the rational design of fluorophores with tailored characteristics. As imaging technologies and our understanding of complex biological systems advance, the enduring radiance of coumarins will undoubtedly continue to illuminate new scientific discoveries.

References

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances.

-

Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence. Available at: [Link]

-

Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. The Journal of Physical Chemistry A. Available at: [Link]

-

Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. Molecules. Available at: [Link]

-

Coumarins to Cyanines: Synthesis of Hemicyanines. Organic Letters. Available at: [Link]

-

Advances in Coumarin-Derived Fluorescent Chemosensors for Metal Ions. Current Organic Chemistry. Available at: [Link]

-

Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry. Available at: [Link]

-

The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. Available at: [Link]

-

Photochemical Construction of Coumarin Fluorophore on Affinity-Anchored Protein. Bioconjugate Chemistry. Available at: [Link]

-

Synthesis and application of coumarin fluorescence probes. RSC Advances. Available at: [Link]

-

Fluorescence of coumarins and xanthenes after two-photon absorption with a pulsed titanium–sapphire laser. Applied Optics. Available at: [Link]

-

Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. Available at: [Link]

-

Coumarin-Conjugated Macromolecular Probe for Sequential Stimuli-Mediated Activation. Bioconjugate Chemistry. Available at: [Link]

-

Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Molecules. Available at: [Link]

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. Available at: [Link]

-

A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. New Journal of Chemistry. Available at: [Link]

-

New boron-based coumarin fluorophores for bioimaging applications. Connect-Sci. Available at: [Link]

-

Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A. Available at: [Link]

-

A theoretical investigation of the two-photon absorption and fluorescent properties of coumarin-based derivatives for Pd2+ detection. Physical Chemistry Chemical Physics. Available at: [Link]

-